Potency Advantage: 3-F-BCP-1-carboxamide Conjugate Demonstrates 45.8 nM IC50 Against Protein Arginine Deiminase Type-4 (PAD4)
The 3-fluorobicyclo[1.1.1]pentane-1-carboxamide moiety was incorporated into a complex Gilead Sciences inhibitor (US11878965, Example 146), yielding a compound with an IC50 of 45.8 nM against human Protein Arginine Deiminase Type-4 (PAD4) [1]. This demonstrates the scaffold's ability to serve as a critical component of a highly potent lead molecule.
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 45.8 nM |
| Comparator Or Baseline | N/A; This is a specific drug conjugate. |
| Quantified Difference | N/A |
| Conditions | Enzymatic assay using human PAD4. Test compounds dissolved in DMSO dispensed into a 384-well black OptiPlate. |
Why This Matters
This data point validates that the 3-fluoro-BCP carboxamide fragment is compatible with achieving low nanomolar potency in a drug-discovery context, justifying its procurement for lead optimization programs targeting enzymes like PAD4.
- [1] Gilead Sciences, Inc. US11878965, Example 146. Data retrieved from BindingDB entry BDBM646161. https://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=646161 (accessed Apr 23, 2026). View Source
